![molecular formula C29H30N4O4 B2579331 3-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 901264-80-0](/img/structure/B2579331.png)
3-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on piperazine derivatives and methoxyphenyl groups often focuses on their synthesis and evaluation for antimicrobial activities. For instance, novel piperazine compounds have been synthesized and screened for their antimicrobial properties, showing variable and modest activity against bacteria and fungi. These findings suggest potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007), (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial and Antioxidant Activities
Piperazine derivatives have also been explored for their antimycobacterial activities, indicating their potential in combating tuberculosis and other mycobacterial infections. Novel N-arylpiperazines, for example, have shown promising results against M. tuberculosis, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Goněc et al., 2017). Moreover, some derivatives exhibit antioxidant properties, providing a foundation for research into their potential for preventing oxidative stress-related diseases (Mallesha et al., 2014).
Antifungal and Antiviral Applications
Certain piperazine and methoxyphenyl compounds have been identified for their antifungal properties, suggesting their utility in developing new antifungal agents. Ketoconazole, for example, is a well-known antifungal agent that highlights the therapeutic potential of compounds with similar structural motifs in treating fungal infections (Heeres et al., 1979).
Neuroprotective and Anticonvulsant Effects
Research into the neuroprotective and anticonvulsant effects of piperazine derivatives demonstrates their potential in neurological and psychiatric disorders. Structural analogs have been synthesized and evaluated for their anticonvulsant activity, contributing to the development of new therapeutic options for epilepsy and related conditions (Harish et al., 2013).
Mecanismo De Acción
Mode of Action
The exact mode of action of 10-{3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[731It has been suggested that it may interact with its targets in a way that inhibits biofilm formation, particularly in staphylococcus aureus .
Biochemical Pathways
The compound 10-{3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one may affect various biochemical pathways. It has been suggested that it may interfere with the molecular chaperone DnaK, which plays a crucial role in the formation of biofilms . .
Result of Action
The molecular and cellular effects of 10-{3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[731It has been suggested that it may inhibit the formation of biofilms, which are a major contributor to antibiotic resistance .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 10-{3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[731It is known that environmental factors can have significant impacts on the effectiveness of various compounds .
Propiedades
IUPAC Name |
10-[3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-29-19-23(22-10-3-5-12-25(22)37-29)30-28(35)33(29)21-9-7-8-20(18-21)27(34)32-16-14-31(15-17-32)24-11-4-6-13-26(24)36-2/h3-13,18,23H,14-17,19H2,1-2H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKXDTJSYHFOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

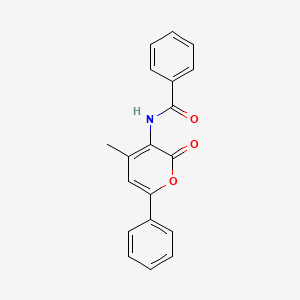
![(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2579249.png)
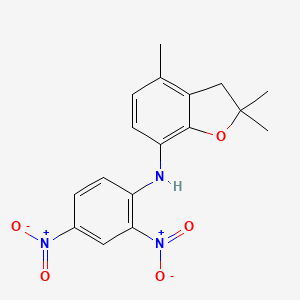
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2579255.png)
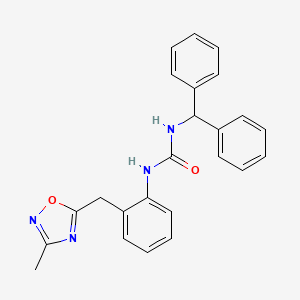

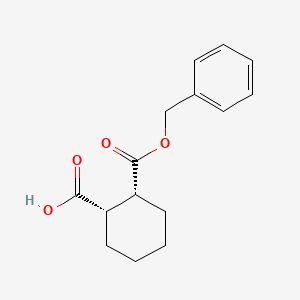
![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)
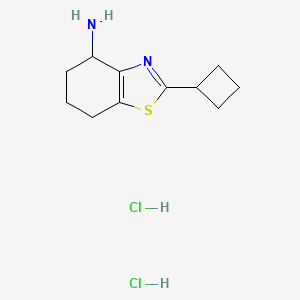
![3-[(4-fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2579266.png)
![3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2579267.png)
![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)

